molecular formula C23H24N2O4 B15104339 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

Cat. No.: B15104339
M. Wt: 392.4 g/mol
InChI Key: NFMAZKRPHMLVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone is a synthetic isoquinolinone derivative characterized by a 2-methoxyethyl substituent at position 2 and a 2-phenylmorpholine-4-carbonyl group at position 4.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-(2-phenylmorpholine-4-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C23H24N2O4/c1-28-13-11-24-15-20(18-9-5-6-10-19(18)22(24)26)23(27)25-12-14-29-21(16-25)17-7-3-2-4-8-17/h2-10,15,21H,11-14,16H2,1H3

InChI Key

NFMAZKRPHMLVEX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the methoxyethyl and phenylmorpholino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related isoquinolinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Applications References
2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone 2-methoxyethyl, 4-(2-phenylmorpholino)carbonyl Not explicitly stated ~395.4 (estimated) Hypothesized HDAC inhibition based on structural analogs; potential antifungal applications
BET Inhibitor CC-90010 (Trotabresib) 4-(2-(cyclopropylmethoxy)-5-(methylsulfonyl)phenyl), 2-methyl C₂₃H₂₀N₂O₄S 420.48 BET bromodomain inhibitor; clinical trials in oncology
4-[4-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)ethyl]phenyl]-5-hydroxy-1(2H)-isoquinolinone 4-(4-(dihydroisoquinolinyl-ethyl)phenyl), 5-hydroxy C₂₆H₂₄N₂O₂ 396.48 Unknown activity; structural complexity suggests CNS or kinase targeting
2-Methyl-4-phenyl-1(2H)-isoquinolinone 2-methyl, 4-phenyl C₁₆H₁₃NO 235.28 Synthetic intermediate; limited bioactivity reported
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Chloro, 6,7-dimethylquinolinyl C₂₀H₁₇ClN₂O 360.82 Precursor for medicinal compounds (e.g., antimalarials); validated via X-ray crystallography
Triazole-linked quinolinone derivative Triazole, 6-methyl-2-oxo-1,2-dihydroquinolin-4-yl C₄₀H₃₂N₆O₈ 732.72 Anticancer candidate (in vitro studies); complex dimeric structure

Key Structural and Functional Insights

Morpholino vs. Triazole Substituents: The target compound’s 2-phenylmorpholino group offers a rigid, polar scaffold for target binding (e.g., HDACs), whereas triazole-containing derivatives (e.g., ) rely on π-π stacking and hydrogen bonding for activity . Morpholino derivatives generally exhibit improved metabolic stability compared to triazoles due to reduced oxidative degradation .

Methoxyethyl vs. Methylsulfonyl Groups :

  • The 2-methoxyethyl chain in the target compound may enhance aqueous solubility relative to CC-90010’s methylsulfonyl group, which contributes to BET bromodomain selectivity but increases molecular weight .

Biological Target Specificity :

  • HDAC inhibition (suggested for the target compound) requires precise spatial alignment of the carbonyl and aryl groups, as seen in boronic acid analogs (). In contrast, CC-90010’s methylsulfonyl-phenyl group directs BET bromodomain binding .

However, the morpholino-carbonyl group may require multi-step coupling reactions .

Research Findings and Implications

  • Antifungal Potential: Structural analogs with methoxyethyl groups () inhibit appressorium formation in Magnaporthe oryzae at low concentrations (1 µM), suggesting the target compound could be optimized for agricultural or clinical antifungal use .
  • Oncology Applications: While CC-90010 targets BET proteins in cancer, the target compound’s morpholino group could be repurposed for HDAC-driven malignancies (e.g., leukemia) with improved blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.